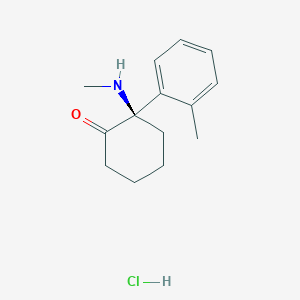
(2-Methylpyrrolidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpyrrolidin-2-yl)methanamine is an organic compound belonging to the class of pyrrolidines It features a five-membered ring structure with a nitrogen atom and a methyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrrolidin-2-yl)methanamine typically involves the reductive amination of 2-methylpyrrolidine with formaldehyde and hydrogen in the presence of a catalyst. Another method includes the reaction of 2-methylpyrrolidine with cyanogen bromide followed by reduction with lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and other industries .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylpyrrolidin-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include secondary amines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Methylpyrrolidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of (2-Methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with dipeptidyl peptidase 4, affecting glucose metabolism and insulin secretion .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but without the methyl group.
N-Methyl-2-pyrrolidone: A related compound used as a solvent in various industrial applications.
2-Methylpyridine: Another related compound with a pyridine ring instead of a pyrrolidine ring
Uniqueness
(2-Methylpyrrolidin-2-yl)methanamine is unique due to its specific structural features, such as the presence of a methyl group on the pyrrolidine ring. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C6H14N2 |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(2-methylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C6H14N2/c1-6(5-7)3-2-4-8-6/h8H,2-5,7H2,1H3 |
Clave InChI |
TZGIINISNYXPCF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3,5,5'-Tetramethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B13511044.png)






![1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride](/img/structure/B13511108.png)




![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)
![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13511129.png)
